Cas no 957034-91-2 (4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE
- 4-(4-bromopyrazol-1-yl)benzenesulfonamide
- A858932
- CS-0205620
- MFCD09475848
- BS-29882
- DTXSID40649977
- 4-Bromo-1-(4-sulphamoylphenyl)-1H-pyrazole
- 957034-91-2
- F83005
- 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide
- AKOS015835018
- 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide
-
- MDL: MFCD09475848
- インチ: InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15)
- InChIKey: DMHYMFNRNCUDOK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)S(=O)(=O)N)N2C=C(C=N2)Br
計算された属性
- せいみつぶんしりょう: 300.95200
- どういたいしつりょう: 300.95206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- PSA: 86.36000
- LogP: 3.06330
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide セキュリティ情報
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188195-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 95% | 5g |
$333 | 2021-08-05 | |
Apollo Scientific | OR11404-1g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulphonamide |
957034-91-2 | 97% | 1g |
£120.00 | 2023-09-01 | |
Apollo Scientific | OR11404-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulphonamide |
957034-91-2 | 97% | 5g |
£390.00 | 2023-09-01 | |
Fluorochem | 213130-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 95% | 5g |
£500.00 | 2022-03-01 | |
Chemenu | CM188195-1g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 95% | 1g |
$132 | 2024-07-18 | |
TRC | B625200-50mg |
4-(4-Bromo-1h-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
Fluorochem | 213130-1g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
abcr | AB235716-1g |
4-Bromo-1-(4-sulphamoylphenyl)-1H-pyrazole, 97%; . |
957034-91-2 | 97% | 1g |
€246.00 | 2025-03-19 | |
Crysdot LLC | CD11003422-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 95+% | 5g |
$353 | 2024-07-19 | |
1PlusChem | 1P00H91O-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide |
957034-91-2 | 97% | 5g |
$475.00 | 2025-02-28 |
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamideに関する追加情報
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide (CAS No. 957034-91-2): A Promising Scaffold in Chemical Biology and Medicinal Chemistry
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide, identified by the Chemical Abstracts Service registry number CAS No. 957034-91-2, represents a structurally unique compound that has garnered significant attention in recent years due to its versatile chemical properties and emerging biological applications. This molecule belongs to the broader class of sulfonamide derivatives, characterized by the presence of a sulfonylamine group (-SO₂NH₂), which is conjugated to a substituted pyrazole ring system. The strategic introduction of a bromine atom at the 4-position of the pyrazole moiety imparts distinct electronic and steric characteristics, enabling its utilization as a modular building block in drug discovery programs targeting diverse therapeutic areas.
The core structure of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide comprises a benzene ring linked via a sulfonamide bridge to a 1H-pyrazole ring bearing a bromine substituent. This configuration allows for precise modulation of physicochemical properties through further functionalization of the brominated pyrazole unit. Recent advancements in medicinal chemistry have demonstrated that such halogenated aromatic systems can enhance ligand efficiency and improve drug-like qualities such as solubility and metabolic stability. For instance, studies published in Journal of Medicinal Chemistry (2023) highlighted how bromine substitution at the pyrazole ring's para-position creates an electron-withdrawing effect that stabilizes hydrogen bonding interactions with protein targets, thereby increasing binding affinity.
In terms of synthetic accessibility, CAS No. 957034-91-2-designated compounds are typically prepared via optimized multistep protocols involving copper-catalyzed azide alkyne cycloaddition (CuAAC) click chemistry or palladium-mediated cross-coupling reactions. A notable synthesis route described in Organic Letters (2023) employed microwave-assisted condensation between 4-bromopyrazole derivatives and benzene sulfonyl chloride under solvent-free conditions, achieving >85% yield with high stereoselectivity. Such methods exemplify contemporary trends toward greener chemistry practices by minimizing solvent usage and reducing reaction times compared to traditional approaches.
The biological profile of 4-(4-Bromo-pyrazolyl)benzenesulfonamide-based compounds has been extensively investigated in recent preclinical studies. Researchers from Stanford University reported in Nature Communications (January 2023) that analogs containing this structural motif exhibit potent inhibition against JAK/STAT signaling pathways, demonstrating IC₅₀ values as low as 0.8 nM against JAK2 variants associated with myeloproliferative disorders. The sulfonamide group's ability to form strong hydrogen bonds with enzyme active sites was identified as critical for this activity profile through X-ray crystallography studies conducted at Brookhaven National Laboratory.
In oncology research, this compound family has shown particular promise as epigenetic modulators. A collaborative study between Genentech and MIT (published in Cancer Research, March 2023) revealed that substituting the bromine atom with trifluoromethyl groups generates selective inhibitors of histone deacetylase 6 (HDAC6), achieving tumor growth inhibition rates exceeding 78% in xenograft models without significant off-target effects observed up to 50 μM concentrations. The rigid pyrazole scaffold was noted to enhance cellular permeability compared to flexible analogs, an important factor for pharmacokinetic optimization.
Numerous recent publications underscore the utility of sulfonamide-functionalized pyrazoles in neurodegenerative disease research. A team at Oxford University demonstrated in Bioorganic & Medicinal Chemistry Letters (June 2023) that this compound class can cross the blood-brain barrier effectively when coupled with specific lipophilic substituents on the pyrazole ring. Their lead compound exhibited neuroprotective effects by inhibiting glycogen synthase kinase 3β (GSK3β), a key regulator of tau phosphorylation implicated in Alzheimer's disease pathogenesis.
The structural versatility of CAS No. 957034-91-2-related compounds enables their application across multiple drug target classes including kinases, proteases, and ion channels. In cardiovascular research, University of Tokyo scientists recently reported (February 2023 issue of Biochemistry & Biophysics Reports) that certain analogs act as selective sodium channel blockers with superior safety profiles compared to existing therapeutics like mexiletine, attributed to the unique charge distribution created by the bromine-sulfonamide combination.
New computational studies using machine learning algorithms have further illuminated this compound's potential applications. A study published in Molecular Informatics (September 2023) applied deep neural networks trained on over two million kinase-inhibitor interactions to predict that substituting the phenyl ring with electron-donating groups could generate novel inhibitors for DDR kinases involved in DNA repair mechanisms - an emerging target class for cancer therapy resistance modulation.
In enzymology research, this molecule has proven valuable as a tool compound for studying protein-protein interactions (PPIs). Researchers at ETH Zurich utilized it as a fragment-based lead in designing inhibitors against BET bromodomains (JACS Au, April 2023). The sulfonamide group served as an anchor point for binding while the pyrazole-bromide moiety provided critical hydrophobic contacts necessary for disrupting PPI networks involved in cancer cell survival pathways.
Safety assessment data from recent toxicology studies indicate favorable pharmacological profiles when used within experimental parameters (Toxicological Sciences, July 2023). In vitro cytotoxicity assays showed submicromolar selectivity indices across multiple cell lines, while acute toxicity testing on zebrafish models demonstrated no observable developmental abnormalities at concentrations below therapeutic efficacious levels - findings consistent with other modern drug scaffolds prioritizing low toxicity design principles.
Spectroscopic characterization confirms its purity and structural integrity:¹H NMR analysis reveals distinct peaks at δ ppm corresponding to each functional group (1H NMR (DMSO-d₆): δ = 8.6–7.8 ppm aromatic protons; δ = 6.5–6.8 ppm pyrazole signals), while mass spectrometry confirms exact mass measurements matching theoretical values (m/z calculated: [M+H]+ = 308; observed: [M+H]+ = ± ≤5 ppm error margin). These analytical data align with current Good Manufacturing Practices standards required for preclinical development phases.
The compound's photophysical properties make it particularly useful for fluorescence-based assays (Analytical Chemistry Highlights, November 2023). When conjugated with fluorescent dyes via click chemistry reactions on its brominated position, it enables real-time tracking of intracellular protein interactions using confocal microscopy techniques - an advancement critical for mechanism-of-action studies requiring spatiotemporal resolution.
In peptide chemistry applications (Bioconjugate Chemistry, May-June issue), researchers have successfully attached this scaffold to bioactive peptides through solid-phase synthesis strategies using Fmoc chemistry protocols adapted specifically for sulfonamides' acidic hydrogen removal steps under mild conditions (pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pKₐ ~ pH range considerations).
A groundbreaking application emerged from MIT's recent work on CRISPR-based gene editing systems (Nature Biotechnology, August preview). They discovered that attaching this molecule's sulfonamide functionality to guide RNA molecules enhances their cellular delivery efficiency through electrostatic interactions without compromising sequence specificity - opening new avenues for targeted gene therapies where traditional lipid nanoparticles face limitations.
In analytical chemistry contexts (Talanta, October special issue), derivatized forms are being explored as chiral stationary phases for HPLC separations due to their ability to form enantioselective complexes with chiral selectors through hydrogen bonding networks mediated by both sulfonyl and pyrazole groups - achieving baseline resolution for chiral drugs like esomeprazole within minutes under gradient elution conditions.
Sustainable manufacturing approaches are increasingly applied when synthesizing compounds like CAS No.iiiiiiiiiiiiiiiiiiiCAS No.View PubChem entry here.... Green chemistry principles now guide process optimizations such as solvent recycling systems during Suzuki-Miyaura coupling steps used when introducing additional heterocyclic moieties onto its framework - reducing environmental footprint while maintaining product quality standards required by FDA guidelines on synthetic process validation.
The molecular weight (~~~~~~~~~~~~~~~~~~~CAS No.Explore Sulfonamides category.... This property facilitates formulation development into various dosage forms while maintaining stability during storage conditions specified by ICH guidelines.
Recent advances also highlight its role in developing dual-action therapeutics combining antiviral and anti-inflammatory activities (Read related case studies...). Researchers at UCSF demonstrated synergistic effects when linking it with nucleoside analogs through amide bonds - creating molecules capable of simultaneously inhibiting viral replication enzymes and modulating cytokine storm pathways responsible for severe symptoms observed during viral infections.
The structural modularity allows easy transformation into radio-labeled forms using palladium-mediated iodination techniques described in Radiochemistry Methodology Handbook v6.... Such labeled derivatives are crucial for PET imaging applications where precise localization within living organisms is required during pharmacokinetic evaluations.
In conclusion,Learn more about CAS No.... here.... Its combination of synthetic accessibility, tunable biological activity profiles, and compatibility across multiple analytical platforms positions it as an essential component within modern chemical biology research arsenals.
Current collaborative projects between pharmaceutical companies like Novartis and academic institutions such as Harvard Medical School are actively exploring its potential within precision medicine frameworks targeting specific genetic mutations identified through next-generation sequencing technologies - exemplifying how such compounds bridge basic research discoveries directly into translational medicine initiatives.
As artificial intelligence-driven drug design continues advancing rapidly,Discover AI applications here.... This includes automated docking simulations predicting optimal orientations when binding specific protein pockets based on electrostatic potential maps generated computationally.
Advanced characterization techniques like cryo-electron microscopy now provide atomic-level insights into how this molecule interacts with target proteins within native cellular environments - data crucial for understanding off-target effects that were previously inaccessible without modern imaging technologies.
The compound's unique reactivity patterns make it ideal for post-synthetic modifications involving nucleophilic aromatic substitution reactions triggered under mild acidic conditions without decomposition - enabling iterative optimization cycles critical during lead compound development phases.
These attributes collectively establish CAS No.Safety documentation available upon request.... Its documented stability under physiological conditions makes it suitable even when considering long-term dosing regimens necessary for chronic disease management strategies currently under investigation.
The strategic placement of functional groups allows facile incorporation into prodrug designs where enzymatic cleavage liberates active metabolites after targeted delivery - addressing longstanding challenges related to bioavailability optimization encountered traditionally.
This structural innovation has spurred interest among researchers working on nanomedicine platforms,Download formulation guides here.... Including lipid-polymer hybrid nanoparticles where surface functionalization occurs through click chemistry reactions initiated by its reactive bromine substituent.
With over fifty patents filed globally since mid-CAS No.Search patent database here.... These include novel uses ranging from immunomodulatory agents targeting autoimmune diseases to anti-fibrotic compounds addressing organ fibrosis mechanisms observed across multiple therapeutic indications.
Its ability to form stable co-crystals when combined with certain organic acids provides opportunitiesCo-crystal formulation services available.... This approach can be leveraged not only improve physical properties but also achieve combination therapy formulations without compromising individual component efficacy.
In summary,Contact our technical experts today.... Its capacity serves not merely as an intermediate but also stands alone as investigational tool substance supporting cutting-edge biomedical research initiatives worldwide.
The compound continues gaining traction among academic researchers investigating epigenetic regulation mechanisms,Register now free access webinar series.... Where live demonstrations showcase how strategic substitutions can be made based on real-time screening data from high-throughput assays.
These advancements underscore why CAS No.Explore partnership opportunities here.... Whether seeking novel drug leads or advanced chemical tools supporting basic science investigations - making it indispensable resource across diverse R&D landscapes.
While further clinical validation remains ongoing,
.
957034-91-2 (4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide) 関連製品
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 924220-15-5(2-(methylsulfanyl)-N-[1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl]pyridine-3-carboxamide)
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 1219842-17-7(N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide)
- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)
- 261380-18-1((2R)-2-{(tert-butoxy)carbonylamino}-3-(furan-2-yl)propanoic acid)
- 900015-08-9(6-(4-tert-butylphenoxy)pyridine-3-carbonitrile)
- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)
